ethyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate is a complex organic compound featuring a benzimidazole core linked to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of the Piperazine Moiety: The benzimidazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the intermediate compound.
Acetylation: The intermediate is acetylated using acetic anhydride or acetyl chloride to introduce the acetyl group.
Esterification: Finally, the esterification of the carboxyl group is achieved using ethanol and a catalytic amount of acid, such as sulfuric acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced forms of the benzimidazole or piperazine rings.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
Ethyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of action of related compounds and their effects on cellular processes.
Mechanism of Action
The mechanism of action of ethyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting their function. The piperazine moiety may enhance the compound’s ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-benzimidazole: A simpler benzimidazole derivative with similar core structure but lacking the piperazine and ester functionalities.
Piperazine-1-carboxylate derivatives: Compounds with similar piperazine and ester groups but different substituents on the benzimidazole ring.
Uniqueness
Ethyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate is unique due to its combination of a benzimidazole core with a piperazine moiety, which may confer distinct biological activities and pharmacokinetic properties compared to simpler analogs.
Properties
IUPAC Name |
ethyl 4-[2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6O3/c1-3-31-22(30)28-14-12-27(13-15-28)21(29)17-26-10-8-25(9-11-26)16-20-23-18-6-4-5-7-19(18)24(20)2/h4-7H,3,8-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUKUBHOYDRXKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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